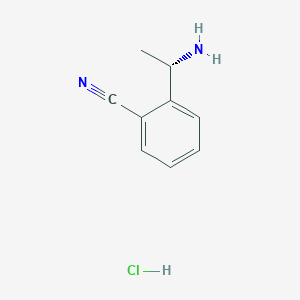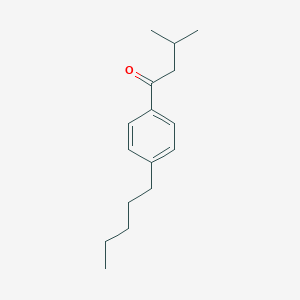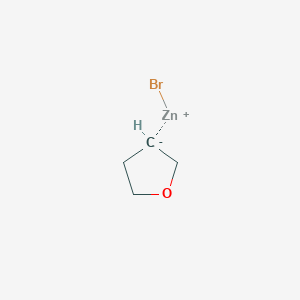
2-Bromo-2,2-difluoro-1-(4-pentylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-2,2-difluoro-1-(4-pentylphenyl)ethanone (BDFE) is an organobromine compound that is commonly used in organic synthesis, as a reagent in various scientific research applications, and as a catalyst in various laboratory experiments. BDFE is a colorless liquid with a low boiling point and is highly soluble in many organic solvents. It is also known by its IUPAC name, 1-bromo-2,2-difluoro-4-pentylphenylethanone.
Aplicaciones Científicas De Investigación
2-Bromo-2,2-difluoro-1-(4-pentylphenyl)ethanone is used in a variety of scientific research applications, such as organic synthesis, drug discovery, and material science. In organic synthesis, this compound is used as a reagent to synthesize other compounds, such as substituted benzaldehydes, heterocyclic compounds, and organobromine compounds. In drug discovery, this compound is used as a reagent to synthesize various pharmaceuticals, such as antimalarials, antibiotics, and anti-cancer drugs. In material science, this compound is used as a catalyst to synthesize various polymers, such as polyurethanes, polyesters, and polyamides.
Mecanismo De Acción
2-Bromo-2,2-difluoro-1-(4-pentylphenyl)ethanone acts as a catalyst in various laboratory experiments. It is a Lewis acid, which means that it can accept a pair of electrons from a Lewis base, such as an alkoxide. This electron pair donation leads to the formation of a new bond between the two compounds, resulting in the formation of this compound as a product.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects in humans. It is not used as a drug and is not known to have any adverse effects on humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Bromo-2,2-difluoro-1-(4-pentylphenyl)ethanone is a highly effective reagent and catalyst in various laboratory experiments. It is relatively inexpensive, easy to handle, and highly soluble in many organic solvents. However, it is flammable and should be handled with care.
Direcciones Futuras
There are several potential future directions for the use of 2-Bromo-2,2-difluoro-1-(4-pentylphenyl)ethanone in scientific research. These include the use of this compound in the synthesis of various other compounds, such as heterocyclic compounds and organobromine compounds; the use of this compound as a catalyst in various laboratory experiments, such as polymer synthesis; and the use of this compound in drug discovery, such as the synthesis of antimalarials, antibiotics, and anti-cancer drugs. Additionally, further research is needed to determine the potential biochemical and physiological effects of this compound on humans.
Métodos De Síntesis
2-Bromo-2,2-difluoro-1-(4-pentylphenyl)ethanone is synthesized through a process known as the Williamson ether synthesis, which involves the reaction of an alkyl halide with an alkoxide. In the case of this compound, the alkyl halide used is bromoethane and the alkoxide is 4-pentylphenyl ethoxide. The reaction of the two compounds produces this compound as the major product, along with some minor side products.
Propiedades
IUPAC Name |
2-bromo-2,2-difluoro-1-(4-pentylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrF2O/c1-2-3-4-5-10-6-8-11(9-7-10)12(17)13(14,15)16/h6-9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNYKBGJGHYNFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C(F)(F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S,4'S,5R,5'R)-2,2'-Cyclohexylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294772.png)

![(4R,4'R,5S,5'S)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4,5-diphenyloxazole], 98%](/img/structure/B6294775.png)
![(S)-7,7'-Dibromo-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene], 98%](/img/structure/B6294782.png)
![(11bR)-2,6-Bis[4-(tert-butyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%](/img/structure/B6294799.png)
![(4S,4'S,5R,5'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294805.png)







